molecular formula C29H24FN5O2 B3921023 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide

Cat. No.: B3921023
M. Wt: 493.5 g/mol
InChI Key: QPHGWGKIFJNFRA-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide is a useful research compound. Its molecular formula is C29H24FN5O2 and its molecular weight is 493.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.19140319 g/mol and the complexity rating of the compound is 887. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24FN5O2/c1-20-27(29(37)35(33(20)2)25-11-7-4-8-12-25)31-26(36)18-15-22-19-34(24-9-5-3-6-10-24)32-28(22)21-13-16-23(30)17-14-21/h3-19H,1-2H3,(H,31,36)/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHGWGKIFJNFRA-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C=CC3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C=C/C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in cancer therapy and other pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

  • Molecular Formula : C₃₁H₃₃N₅O₂
  • Molecular Weight : 505.63 g/mol
  • CAS Number : 328109-02-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes the findings from various studies regarding its cytotoxic effects on different cancer cell lines:

Study Cell Line IC₅₀ (µM) Mechanism of Action
Shaw et al. (2022) MCF73.79Induction of apoptosis
Wei et al. (2022) A54926Cell cycle arrest
Xia et al. (2022) NCI-H46042.30Inhibition of proliferation
Li et al. (2022) MCF7, NCI-H4600.01 - 0.03CDK inhibition

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cancer progression:

  • CDK Inhibition : The compound exhibits significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Apoptosis Induction : It has been shown to induce apoptotic pathways in various cancer cell lines, leading to programmed cell death.
  • Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

Case Studies

  • Study on MCF7 Cells : In a recent study, the compound demonstrated potent cytotoxicity against MCF7 breast cancer cells with an IC₅₀ value of 3.79 µM, indicating a strong potential for therapeutic use in breast cancer treatment .
  • Evaluation Against A549 Cells : Another study reported that the compound inhibited the growth of A549 lung cancer cells with an IC₅₀ value of 26 µM, suggesting its role in targeting lung carcinomas .
  • NCI-H460 Cell Line Study : The compound was evaluated against NCI-H460 non-small cell lung cancer cells and exhibited an IC₅₀ value of 42.30 µM, highlighting its broad-spectrum anticancer activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what methodological considerations are critical for reproducibility?

  • Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazolone core. Key steps include acetylation using reagents like acetic anhydride or acetyl chloride under inert atmospheres (N₂ or Ar) to minimize oxidation . For the acrylamide moiety, condensation reactions with activated esters (e.g., using carbodiimide coupling agents) are employed. Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is critical to isolate the final product .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular conformation and intermolecular interactions. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters a = 8.422 Å, b = 9.295 Å, c = 14.501 Å have been reported for related pyrazolone derivatives . Complementary techniques include:

  • ¹H/¹³C NMR : To verify proton environments and carbon frameworks (e.g., distinguishing between keto-enol tautomers).
  • High-resolution mass spectrometry (HRMS) : For exact mass confirmation (e.g., m/z 395.1481 for C₂₁H₂₁N₃O₅) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Answer : Initial screening should focus on enzyme inhibition assays (e.g., cyclooxygenase (COX) for anti-inflammatory activity, as seen in pyrazolone derivatives like dypirone ). Cytotoxicity can be assessed via MTT assays on human cell lines (IC₅₀ values), with DMSO as a solubilizing agent (<1% v/v to avoid solvent toxicity) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

  • Answer : Reaction parameters such as temperature (optimized between 60–80°C), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., DMAP for acetylation) significantly impact yield. Recrystallization from ethanol/water (7:3) improves purity, with yields >75% reported for structurally similar amides . Kinetic studies using HPLC monitoring can identify rate-limiting steps .

Q. What strategies are employed to resolve contradictory bioactivity data across different assay platforms?

  • Answer : Discrepancies often arise from variations in solubility (e.g., chloroform vs. DMSO ) or assay conditions (e.g., pH-dependent enzyme activity). Normalize data using internal standards (e.g., β-actin for Western blots) and validate findings with orthogonal methods (SPR for binding affinity vs. enzymatic IC₅₀) . Meta-analyses of structurally analogous compounds (e.g., 4-fluorophenyl-substituted pyrazoles ) can contextualize results.

Q. How does molecular docking predict the compound’s mechanism of action, and what computational parameters are validated experimentally?

  • Answer : Docking studies (AutoDock Vina) against targets like COX-2 (PDB ID: 5IKT) reveal binding poses stabilized by hydrogen bonds (e.g., between the acrylamide carbonyl and Arg120). Experimental validation via site-directed mutagenesis (e.g., Ala substitution at Arg120) and SPR (KD < 10 µM) confirms predicted interactions .

Q. What structural modifications enhance selectivity for specific biological targets?

  • Answer : SAR studies indicate that:

  • Fluorophenyl groups : Increase metabolic stability and target affinity (e.g., 4-fluorophenyl vs. unsubstituted phenyl in COX-2 inhibition ).
  • Acrylamide chain length : Shorter chains reduce off-target effects (e.g., methyl vs. ethyl spacers in kinase inhibition ).
  • Pyrazolone methylation : 1,5-Dimethyl substitution enhances solubility without altering tautomerization .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Synthesis Acetylation, solvent selection Catalyst screening, kinetic studies
Characterization SC-XRD, NMR Hirshfeld surface analysis
Bioactivity MTT, enzyme inhibition SPR, isothermal titration calorimetry
Computational Docking (AutoDock) MD simulations (NAMD/GROMACS)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide
Reactant of Route 2
Reactant of Route 2
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.